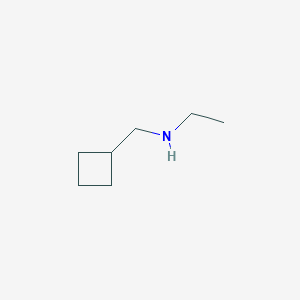
(Cyclobutylmethyl)(ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclobutylmethyl)(ethyl)amine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Histamine-3 Receptor Modulation
One of the primary applications of (Cyclobutylmethyl)(ethyl)amine is its role as a ligand for histamine-3 (H3) receptors. Research indicates that compounds similar to this compound exhibit binding affinities ranging from 0.05 nM to 150 nM for H3 receptors, making them valuable in treating various neurological disorders, including cognitive impairments and obesity-related conditions . The modulation of H3 receptor activity has implications for enhancing memory and cognition, regulating neurotransmitter release, and potentially managing obesity by influencing appetite control .
Organic Synthesis
Reagent in Chemical Reactions
this compound can serve as a reagent in various organic synthesis reactions. Its structure allows it to participate in nucleophilic substitutions and coupling reactions, which are fundamental in the synthesis of more complex organic molecules. For example, it may be utilized in the preparation of amides or other nitrogen-containing compounds, contributing to the development of pharmaceuticals and agrochemicals .
Case Study 1: Neurological Disorder Treatment
In a study examining the effects of H3 receptor ligands, compounds similar to this compound were administered to animal models exhibiting cognitive deficits. The results showed significant improvements in memory retention and learning capabilities, suggesting that selective modulation of H3 receptors can be a promising therapeutic strategy for neurodegenerative diseases .
Case Study 2: Synthesis of Novel Compounds
A research team utilized this compound in the synthesis of a new class of anti-cancer agents. By employing this compound as a building block, they successfully created derivatives that displayed enhanced efficacy against specific cancer cell lines. The study highlighted the versatility of this compound in drug discovery processes .
Summary Table of Applications
Analyse Des Réactions Chimiques
Alkylation Reactions
(Cyclobutylmethyl)(ethyl)amine can undergo alkylation to form tertiary amines. This reaction typically involves treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydroxide):
C6H13N+CH3I→C7H16NI→C7H15N+HI
Key conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures (50–80°C).
Products : Tertiary amines with increased steric bulk.
Acylation Reactions
The amine reacts with acyl chlorides (e.g., acetyl chloride) to form substituted amides:
C6H13N+CH3COCl→C8H15NO+HCl
Key conditions : Base (e.g., pyridine) to neutralize HCl, room temperature.
Products : N-substituted acetamides, which are stable under mild conditions .
Oxidation Reactions
Secondary amines like this compound are oxidized to hydroxylamines or nitroxides depending on the oxidizing agent:
-
Hydrogen peroxide (H₂O₂) : Forms hydroxylamines.
-
m-Chloroperbenzoic acid (mCPBA) : Generates nitroxides.
Products : Oxidized derivatives with potential applications in radical chemistry .
Reaction with Nitrous Acid
Unlike primary amines, secondary amines react with nitrous acid (HNO₂) to form N-nitrosamines:
C6H13N+HNO2→C6H12N2O+H2O
Key conditions : Cold (0–5°C), acidic aqueous medium.
Products : Yellow oily N-nitrosamines, which are carcinogenic and thermally stable .
Ring-Opening and Structural Rearrangements
The cyclobutyl group’s ring strain (~110 kJ/mol) enables unique reactivity:
-
Acid-catalyzed ring expansion : Under strong acids (e.g., H₂SO₄), the cyclobutane ring may expand to a five-membered ring via carbocation intermediates.
-
Thermal decomposition : Heating above 150°C induces ring-opening, forming alkenes or branched amines.
Comparative Analysis with Related Amines
Propriétés
Formule moléculaire |
C7H15N |
|---|---|
Poids moléculaire |
113.2 g/mol |
Nom IUPAC |
N-(cyclobutylmethyl)ethanamine |
InChI |
InChI=1S/C7H15N/c1-2-8-6-7-4-3-5-7/h7-8H,2-6H2,1H3 |
Clé InChI |
NKUQXCMUVWBWBU-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















